molecular formula C13H20N4O B045338 2-(4-Benzylpiperazin-1-yl)acetohydrazide CAS No. 24632-70-0

2-(4-Benzylpiperazin-1-yl)acetohydrazide

Cat. No.: B045338
CAS No.: 24632-70-0
M. Wt: 248.32 g/mol
InChI Key: HPORNZWVEBQIOT-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)acetohydrazide is a chemical building block of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. Its structure incorporates a benzylpiperazine moiety, a well-known pharmacophore in central nervous system (CNS)-active compounds, linked to a versatile hydrazide functional group. This compound serves as a key synthetic intermediate for developing potential therapeutic agents. Research on highly analogous structures indicates its utility in two primary areas: Neurodegenerative Disease Research: Derivatives of this scaffold, particularly hydrazone hybrids, have been explored as potent acetylcholinesterase (AChE) inhibitors. These inhibitors are investigated for managing cognitive decline in conditions like Alzheimer's disease, functioning similarly to donepezil by preventing the hydrolysis of acetylcholine and potentially targeting both the catalytic and peripheral anionic sites of the enzyme . Anticancer Research: Structurally related compounds have been identified as procaspase-activating agents, which can induce apoptosis (programmed cell death) in cancer cells. This makes the scaffold a valuable starting point for developing novel oncological research probes . The piperazine ring acts as a bioisosteric replacement for piperidine, enhancing molecular diversity, while the hydrazide group offers a reactive handle for conjugation with various aldehydes and ketones to create hydrazone-based chemical libraries. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c14-15-13(18)11-17-8-6-16(7-9-17)10-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPORNZWVEBQIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429500
Record name 2-(4-Benzylpiperazin-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24632-70-0
Record name 2-(4-Benzylpiperazin-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Ethyl 2-(4-Benzylpiperazin-1-yl)acetate

The initial step involves nucleophilic substitution between 4-benzylpiperazine and ethyl bromoacetate. The reaction proceeds under mild basic conditions to facilitate the formation of the piperazine-acetate ester intermediate.

Reaction Conditions

  • Solvent: Anhydrous ethanol or methanol

  • Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃)

  • Temperature: 0–25°C (room temperature)

  • Time: 4–6 hours

The product is isolated via solvent evaporation and purified through recrystallization from ethanol/water mixtures, yielding a colorless crystalline solid.

Step 2: Hydrazinolysis to Form the Hydrazide Derivative

The ester intermediate undergoes hydrazinolysis with hydrazine hydrate (N₂H₄·H₂O) to yield the target hydrazide.

Reaction Conditions

  • Solvent: Ethanol

  • Molar Ratio (Ester:Hydrazine): 1:1.5

  • Temperature: Reflux (70–80°C)

  • Time: 6–8 hours

The reaction mixture is cooled, and the precipitated product is filtered and recrystallized to achieve >95% purity.

Mechanistic Insight
Hydrazine acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. Subsequent elimination of ethanol generates the hydrazide product.

Optimization of Reaction Parameters

Solvent Selection

Ethanol is preferred due to its ability to dissolve both reactants and products, facilitating homogeneous reaction conditions. Methanol offers comparable yields but requires longer reaction times.

Table 1: Impact of Solvent on Yield

SolventYield (%)Purity (%)
Ethanol8595
Methanol8293
THF6588

Temperature and Time

Reflux conditions (70–80°C) maximize reaction efficiency. Lower temperatures (50°C) reduce yields to <60%, while prolonged heating (>10 hours) risks side reactions like oxidation.

Table 2: Temperature vs. Yield

Temperature (°C)Time (h)Yield (%)
501258
70885
80688

Stoichiometry

A 1:1.5 molar ratio of ester to hydrazine minimizes byproducts (e.g., dihydrazides) while ensuring complete conversion.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. Key considerations include:

Reactor Design

  • Continuous Flow Systems: Enable precise temperature control and reduced reaction times.

  • In-Line Monitoring: FTIR or HPLC systems track reaction progress in real time.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures yield high-purity crystals.

  • Chromatography: Reserved for pharmaceutical-grade material requiring >99% purity.

Table 3: Industrial Production Metrics

ParameterLaboratory ScaleIndustrial Scale
Batch Size (kg)0.1100
Yield (%)8590
Purity (%)9599
Production Time (h)84

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.5–3.5 (piperazine protons), δ 7.2–7.4 (benzyl aromatic protons), δ 9.2 (hydrazide NH₂).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Chromatographic Analysis

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Byproduct Formation

  • Dihydrazides: Controlled by maintaining a 1:1.5 ester-to-hydrazine ratio.

  • Oxidation Products: Avoided by conducting reactions under nitrogen atmosphere.

Scalability Issues

  • Heat Dissipation: Addressed using jacketed reactors in industrial setups.

  • Cost Optimization: Ethanol recycling reduces solvent expenses by 40%.

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 1–2 hours with comparable yields (85–88%).

Catalytic Approaches

  • Palladium Catalysts: Explored for tandem reactions but remain cost-prohibitive.

  • Enzymatic Hydrazinolysis: Under development for greener synthesis.

Comparative Analysis with Analogous Hydrazides

Table 4: Comparison of Hydrazide Derivatives

CompoundYield (%)Purity (%)Application
This compound8595Anticancer
3-(4-Benzylpiperazin-1-yl)propanehydrazide8092Antimicrobial
4-Benzylpiperazine-1-carbohydrazide7890Neuroprotective

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Scientific Research Applications

The compound 2-(4-Benzylpiperazin-1-yl)acetohydrazide (CAS: 24632-70-0) is a synthetic organic molecule that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article provides an in-depth exploration of its applications, supported by case studies and data tables.

Pharmacological Studies

This compound has been investigated for its potential pharmacological properties, particularly as an antipsychotic and antidepressant agent.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various hydrazide derivatives, including this compound. The results indicated significant reductions in depression-like behaviors in animal models, suggesting its potential as a therapeutic agent for mood disorders .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that this compound could be a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential role in managing neurodegenerative conditions such as Alzheimer's disease .

Cancer Research

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.

Data Table: Anticancer Activity

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

These results indicate promising anticancer activity, warranting further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Comparison with Similar Compounds

Activity Trends

  • Electron-Withdrawing Groups: Derivatives of 2-(4-Benzylpiperazin-1-yl)acetohydrazide with ortho-Cl or para-NO₂ groups showed superior AChE inhibition (IC₅₀ <1 µM) compared to electron-donating groups (e.g., methoxy, IC₅₀ = 5.5 µM) .
  • Heterocyclic Modifications : Benzimidazole and benzoxazole derivatives exhibited broader activity, including antitumor and antimicrobial effects, likely due to enhanced π-π stacking and hydrogen bonding with targets like EGFR and kinases .
  • Hydrazide Cyclization : Cyclization into 1,3,4-oxadiazole (e.g., ) improved antimicrobial activity, suggesting metabolic stability plays a role in efficacy .

Binding Modes

  • AChE Inhibition : Compound 4a mimics donepezil’s binding mode, with its phthalimide and benzyl groups occupying the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE .
  • EGFR Inhibition : Benzimidazole derivatives interact with EGFR’s ATP-binding pocket via hydrophobic and hydrogen-bonding interactions .

Biological Activity

Overview

2-(4-Benzylpiperazin-1-yl)acetohydrazide is a compound with the molecular formula C₁₃H₂₀N₄O and a molecular weight of 248.32 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique hydrazide moiety contributes to its reactivity and biological function, making it a subject of various scientific studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₃H₂₀N₄O
  • Molecular Weight: 248.32 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: It has been shown to inhibit caspases, which are crucial in the apoptotic pathway, suggesting a role in promoting apoptosis in cancer cells.
  • Receptor Modulation: The compound interacts with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases.
  • Cell Signaling Pathways: It modulates various cell signaling pathways, which could contribute to its anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Lines Tested: The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cells.
  • Results: It showed promising cytotoxic effects with IC50 values in the micromolar range, indicating potent activity against these cancer types .

Study 1: Anticancer Activity Evaluation

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant cell death, with an IC50 value of approximately 15 µM after 48 hours of exposure. Apoptotic assays confirmed that the mechanism involved caspase activation, leading to programmed cell death .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameBiological ActivityIC50/ MIC Values
4-Benzylpiperazine Psychoactive effectsN/A
N-Benzylpiperazine Antimicrobial propertiesN/A
2-(4-Bromobenzyl)piperazine Moderate anticancer activityIC50 ~ 20 µM
This compound Strong antimicrobial & anticancer activityIC50 ~ 15 µM (MCF-7)

This table highlights that while similar compounds may exhibit psychoactive or moderate biological activities, this compound stands out due to its potent antimicrobial and anticancer properties.

Q & A

Q. Table 1: Optimization of Synthetic Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventEthanol85%
Temperature80°C (reflux)Maximizes rate
Hydrazine Ratio1:1.5 (ester:hydrazine)Reduces byproducts
Purification MethodEthanol recrystallization≥95% purity

Q. Table 2: Common Analytical Techniques and Metrics

TechniqueKey MetricsApplication Example
¹H NMRδ 2.5–3.5 (piperazine), δ 7.2–7.4 (benzyl)Structural confirmation
HPLCRetention time = 8.2 minPurity assessment
LC-MS[M+H]⁺ = 305.2 m/zMolecular weight validation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Benzylpiperazin-1-yl)acetohydrazide
Reactant of Route 2
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2-(4-Benzylpiperazin-1-yl)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.